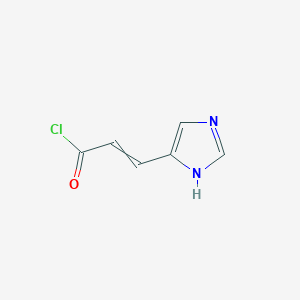
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride is a chemical compound with the molecular formula C₆H₅ClN₂O. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .
Méthodes De Préparation
The synthesis of 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride typically involves the reaction of trans-urocanic acid with thionyl chloride . The reaction conditions usually require a solvent such as dichloromethane and are carried out under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid.
Common reagents used in these reactions include thionyl chloride, amines, and water. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The imidazole ring can participate in various chemical interactions, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride can be compared with other imidazole derivatives such as:
Imidazole: A simpler compound with a similar core structure but without the acyl chloride group.
Histidine: An amino acid that contains an imidazole ring and is a precursor to urocanic acid.
Urocanic Acid: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its acyl chloride functional group, which imparts distinct reactivity and makes it valuable in synthetic applications.
Propriétés
IUPAC Name |
3-(1H-imidazol-5-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(10)2-1-5-3-8-4-9-5/h1-4H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDBOEBUMJNXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708988 |
Source


|
| Record name | 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91788-89-5 |
Source


|
| Record name | 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
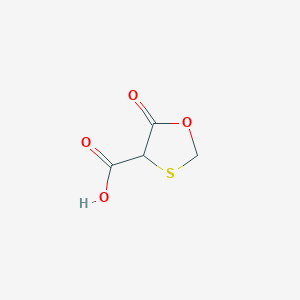
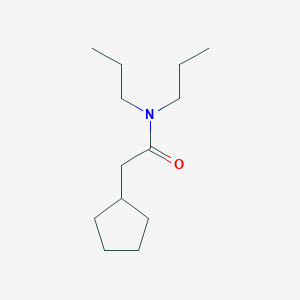

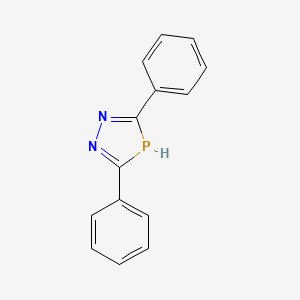
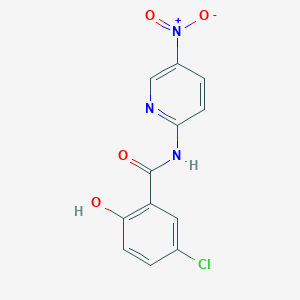




![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

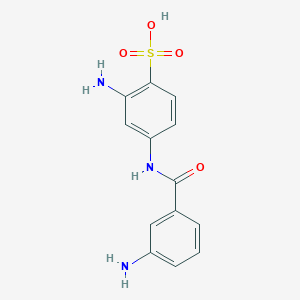
![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)

